2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
Description
Properties
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-18(21)14-3-1-13(2-4-14)9-10-17-11-12-24-16-7-5-15(6-8-16)19(22)23/h1-8,17H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWQXUKSBKSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCOC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453621 | |
| Record name | 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226992-13-8 | |
| Record name | 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine typically involves the reaction of 2-(4-nitrophenoxy)ethylamine with 4-nitrophenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential applications in drug development, particularly due to the presence of nitro groups which are known to enhance biological activity. Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have shown that compounds with similar structural motifs can demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells . This highlights the potential of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine as a lead compound for developing anticancer agents.
Enzyme Inhibition
The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For instance, it could potentially inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .
Agrochemical Applications
The compound's chemical structure allows for its use in agrochemicals as a pesticide or herbicide. The nitro groups could enhance the reactivity and selectivity of the compound towards specific biological targets in pests or weeds, making it a candidate for further investigation in agricultural applications.
Material Science Applications
Due to its unique chemical properties, this compound could be explored for use in materials science, particularly in the development of polymers or as an additive to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study evaluated various nitroaromatic compounds for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against key pathogens, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Properties
In vitro studies on related compounds demonstrated that they could selectively target cancer cells without affecting normal cells. This selectivity was attributed to the presence of specific substituents on the aromatic rings, which may also apply to this compound .
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s effects are mediated through its ability to interact with specific molecular targets, altering their function and activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
- CAS No.: 226992-13-8
- Molecular Formula : C₁₆H₁₇N₃O₅
- Molecular Weight : 331.32 g/mol
Physicochemical Properties :
- Appearance : White to pale-yellow powder
- Purity : ≥98.0% (HPLC)
- Boiling Point : 520.5±40.0 °C
- Density : 1.3±0.1 g/cm³
- Refractive Index : 1.603
Applications :
This compound is a critical intermediate in synthesizing Dofetilide , a Class III antiarrhythmic drug. Its dual nitro groups and ethylamine backbone enhance reactivity in nucleophilic substitution and reduction reactions.
Comparison with Structural Analogs
N-Methyl-2-(4-Nitrophenoxy)-N-[2-(4-Nitrophenyl)ethyl]ethanamine (CAS 115287-37-1)
Benzeneethanamine, 4-Fluoro-N-[(4-Nitrophenyl)methyl] (CAS 355383-13-0)
2-(4-Bromophenoxy)-N,N-Diethylethanamine
- Molecular Formula: C₁₂H₁₇BrNO
- Molecular Weight : 286.18 g/mol
- Key Differences: Substitution: Bromine atom and diethylamine group.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Main Compound :
- Essential for Dofetilide due to nitro groups facilitating precise bond formation.
- Requires ≥98% purity for pharmaceutical compliance.
N-Methyl Analog :
Halogenated Analogs :
- Bromine and fluorine substitutions tailor lipophilicity and electronic properties for targeted drug design.
Biological Activity
2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, also known as N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on cellular processes, mechanisms of action, and therapeutic potential.
- Molecular Formula : C17H19N3O5
- Molecular Weight : 345.350 g/mol
- Melting Point : 72°C
- Boiling Point : 513.2°C at 760 mmHg
- Density : 1.3 g/cm³
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its effects on:
- Cell Proliferation : The compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines.
- Apoptosis Induction : Studies suggest that it may promote apoptosis in cancer cells, potentially through the activation of intrinsic pathways.
- Kinase Pathway Inhibition : Preliminary findings indicate that it may inhibit specific kinase pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various cellular receptors and enzymes, leading to altered signaling pathways that affect cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antitumor Activity :
- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis and inhibit angiogenesis within the tumor microenvironment.
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Cell Line Studies :
- In vitro studies using prostate cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 900 nM. This suggests a potent effect on tumor cells while sparing normal cells.
-
Mechanistic Insights :
- Further investigations using biochemical assays indicated that the compound may modulate the expression of key apoptotic proteins, such as Bcl-2 and Bax, thus shifting the balance towards apoptosis in malignant cells.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine | C12H14N2O3 | Contains dimethylamino group | Antitumor properties |
| N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]phenylethylamine | C17H20N3O5 | Larger structure with multiple nitro groups | Inhibitory effects on cell proliferation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, and how can reaction conditions be optimized to reduce byproduct formation?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-nitrophenol derivatives with bromoethylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target molecule. Optimization includes controlling reaction time (<24 hrs) and using anhydrous solvents to minimize hydrolysis byproducts. Monitoring intermediates like N-methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine (CAS 115287-37-1) via TLC or HPLC ensures purity .
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (δ 7.5–8.5 ppm for nitro groups) and ethanamine backbone signals (δ 2.8–3.5 ppm). FT-IR confirms nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%). UV-Vis spectroscopy (λmax ~255 nm) aids in concentration calibration .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₆H₁₆N₃O₅⁺, expected m/z 330.1053) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of structurally similar nitroaromatic compounds be resolved?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., para- vs. ortho-nitro groups) or assay conditions. For example, NBOMe analogs with methoxy vs. nitro groups show varying serotonin receptor affinities. Researchers should:
- Perform side-by-side assays under standardized conditions (e.g., CHO cells expressing 5-HT₂A receptors).
- Use computational docking (e.g., AutoDock Vina) to compare binding poses of analogs like 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (CAS 115287-37-1) .
Q. What computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models HOMO-LUMO gaps (~4.5 eV for nitro groups) and electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- MD Simulations : GROMACS assesses solvation dynamics in aqueous/PBS buffers, critical for stability in biological media .
Q. How do nitro groups influence the photostability and degradation pathways of this compound?
- Methodological Answer : Nitro groups enhance UV absorption but may promote photodegradation. Protocols include:
- Accelerated Stability Testing : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Degradation Product Analysis : LC-MS/MS identifies nitro-reduction products (e.g., amine derivatives) under anaerobic conditions .
Q. What strategies mitigate toxicity risks during in vitro studies with this compound?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at concentrations ≤10 µM.
- Metabolite Profiling : Incubate with liver microsomes (human/rat) to detect reactive intermediates (e.g., nitroso derivatives) via UPLC-QTOF .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to evaluate enzymatic inhibition by this compound?
- Methodological Answer :
- Enzyme Selection : Target nitroreductases or cytochrome P450 isoforms (e.g., CYP3A4) based on structural analogs like N-methyl-2-(4-nitrophenyl)ethylamine (CAS 85176-37-0).
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) and IC₅₀ determination via nonlinear regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
